1,4-Dithiine-1,4-diium
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Overview
Description
1,4-Dithiine-1,4-diium is a heterocyclic compound characterized by a six-membered ring containing two sulfur atoms and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dithiine-1,4-diium can be synthesized through the condensation of α-mercaptocarbonyl compounds. For example, the acetal HSCH₂CH(OEt)₂ converts upon heating to the parent 1,4-dithiin . Another method involves the chlorination or oxygenation of the ring sulfur atoms followed by Pummerer-type rearrangement and elimination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dithiine-1,4-diium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the ring, which can stabilize reaction intermediates .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
1,4-Dithiine-1,4-diium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dithiine-1,4-diium involves the stabilization of reaction intermediates through the sulfur atoms in the ring. This stabilization allows for various chemical transformations, including free radical-type cross-couplings . The compound can interact with molecular targets such as enzymes and proteins, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
1,3-Dithiane: Known for its use as a carbonyl protecting group and as an acyl anion equivalent.
1,2-Dithiane: Functions as a disulfide and has different reactivity compared to 1,4-Dithiine-1,4-diium.
Uniqueness: Its electronic properties and the presence of sulfur atoms in the ring make it distinct from other dithianes .
Properties
CAS No. |
136449-43-9 |
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Molecular Formula |
C4H4S2+2 |
Molecular Weight |
116.2 g/mol |
IUPAC Name |
1,4-dithiine-1,4-diium |
InChI |
InChI=1S/C4H4S2/c1-2-6-4-3-5-1/h1-4H/q+2 |
InChI Key |
ZYQPYAQDWMQMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[S+]=CC=[S+]1 |
Origin of Product |
United States |
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